
Dihydroalpinumisoflavone; Erythrivarone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. Isoflavones are a class of naturally occurring organic compounds related to flavonoids, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydroalpinumisoflavone can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The compound is typically isolated from the stem bark of Erythrina variegate using solvent extraction methods . The extraction process involves grinding the plant material, followed by solvent extraction using solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques to obtain pure dihydroalpinumisoflavone.
Industrial Production Methods
Industrial production of dihydroalpinumisoflavone involves large-scale extraction from Erythrina variegate. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then subjected to solvent extraction, followed by purification using industrial-scale chromatography. The final product is obtained in high purity and can be used for various applications .
Chemical Reactions Analysis
Types of Reactions
Dihydroalpinumisoflavone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert dihydroalpinumisoflavone into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dihydroalpinumisoflavone can lead to the formation of quinones and other oxidized derivatives .
Scientific Research Applications
Dihydroalpinumisoflavone has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of isoflavones and their derivatives.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of dihydroalpinumisoflavone involves its interaction with various molecular targets and pathways. The compound is known to exert its effects through the modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation. It can bind to specific receptors and enzymes, leading to changes in cellular functions and biological responses .
Comparison with Similar Compounds
Similar Compounds
Alpinumisoflavone: Another isoflavone isolated from Erythrina species, known for its similar biological activities.
Erythrivarone B: A prenylated isoflavone also isolated from Erythrina variegate, with comparable properties to dihydroalpinumisoflavone.
Uniqueness
Dihydroalpinumisoflavone is unique due to its specific structural features and biological activities. Its ability to modulate multiple signaling pathways and its diverse range of applications make it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C20H24O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,5a,9a,10,10a-octahydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C20H24O5/c1-20(2)8-7-13-15(25-20)9-16-17(18(13)22)19(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-6,10,13,15-18,21-22H,7-9H2,1-2H3 |
InChI Key |
DLIYJRHAJFWDJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2C(O1)CC3C(C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10',13'-dimethylspiro[1,3-dioxolane-2,3'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B12322167.png)
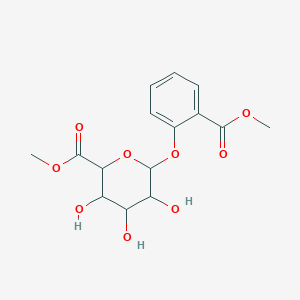
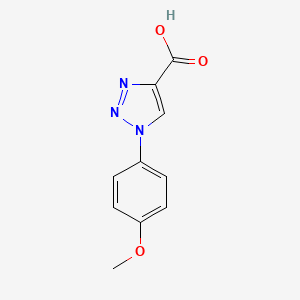
![Carbamic acid, [2-(3-hydroxy-1-pyrrolidinyl)-2-oxo-1-phenylethyl]-, 1,1-dimethylethyl ester, [S-(R*,R*)]-(9CI)](/img/structure/B12322176.png)
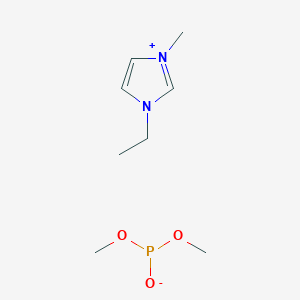
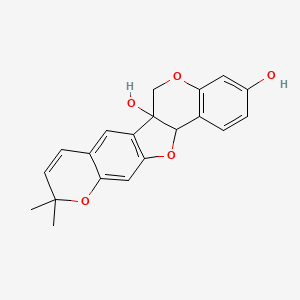
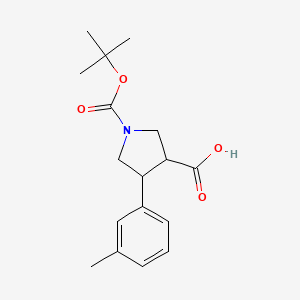
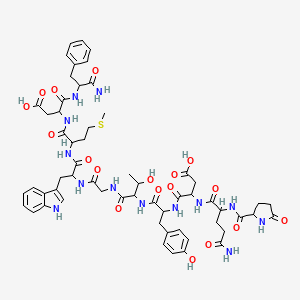
![6,7-Dimethoxy-3-(6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B12322213.png)
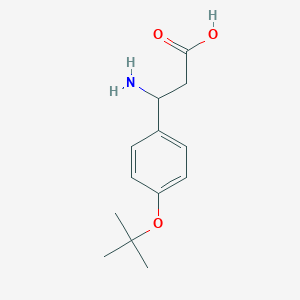
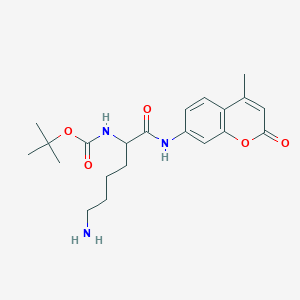

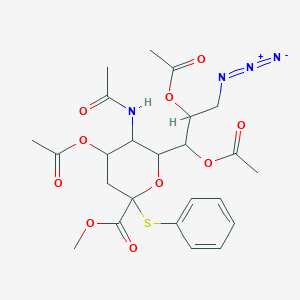
![1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B12322257.png)
